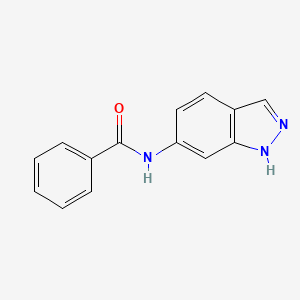
N-(1H-吲唑-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1H-indazol-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of indazole derivatives, such as “N-(1H-indazol-6-yl)benzamide”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized as benzamide and phenyl urea derivatives with various substituents .
科学研究应用
抗真菌活性
- N-(1H-吲唑-6-基)苯甲酰胺等化合物已被研究其抗真菌特性,特别是对植物病原真菌菌株。这些研究对于开发新的抗真菌剂和了解此类化合物的生物活性至关重要 (Raffa 等,2002)。
用于癌症治疗的生物学评估
- N-(1H-吲唑-6-基)苯甲酰胺的衍生物已被合成并评估其在诱导癌细胞分化和增殖中的潜力。此类研究对于发现新的癌症疗法至关重要 (郭瓊文,2006)。
金属螯合
- 研究表明,N-(1H-吲唑-6-基)苯甲酰胺衍生物可以形成金属螯合物,这对于无机化学和材料科学中的应用非常重要 (Angulo-Cornejo 等,2000)。
心脏电生理活性
- 该化合物的某些 N-取代衍生物已被评估其心脏电生理活性,这对于开发新的心脏疗法非常重要 (Morgan 等,1990)。
凋亡途径激活
- 一些 N-(1H-吲唑-6-基)苯甲酰胺衍生物已显示出在癌细胞中诱导内在凋亡途径,使其成为癌症治疗开发的潜在先导 (Raffa 等,2019)。
凝胶化行为
- 这些化合物已被研究其凝胶化行为,这对于材料科学和药物制剂非常重要 (Yadav 和 Ballabh,2020)。
黑色素瘤中的细胞毒性
- 对具有 N-(1H-吲唑-6-基)苯甲酰胺结构的烷基化苯甲酰胺的研究表明,它们在黑色素瘤细胞中具有细胞毒性,表明它们在靶向黑色素瘤治疗中的潜在用途 (Wolf 等,2004)。
5-羟色胺-3 受体拮抗作用
- 发现 N-(1H-吲唑-6-基)苯甲酰胺的衍生物具有有效的 5-羟色胺-3 (5-HT3) 受体拮抗活性,这对于开发治疗与 5-羟色胺功能障碍相关的疾病非常有价值 (Harada 等,1995)。
作用机制
Target of Action
N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .
Mode of Action
The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.
Biochemical Pathways
The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .
Result of Action
The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .
安全和危害
The safety data sheet for a similar compound, “2-[(3-iodo-1H-indazol-6-yl)thio]-N-methylbenzamide”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .
未来方向
Indazole derivatives, including “N-(1H-indazol-6-yl)benzamide”, have a wide range of pharmacological activities and have attracted considerable attention from chemists . Future research may focus on the structural optimization of novel benzimidazole analogues to develop strong inhibitors against FLT3 mutants for acute myeloid leukemia (AML) therapeutics . A new practical synthesis of 1H-indazole has been presented, and a hydrogen bond propelled mechanism is proposed for the cyclization step . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
属性
IUPAC Name |
N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWICOFKUUWVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)

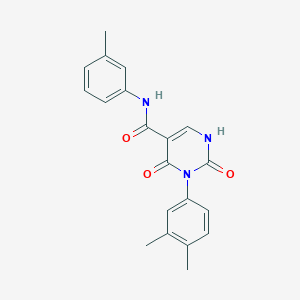
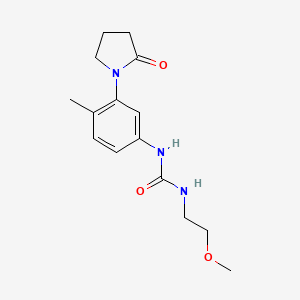
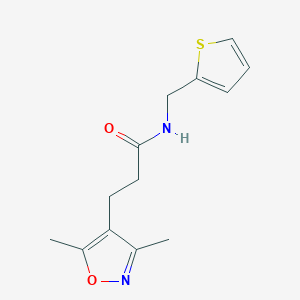
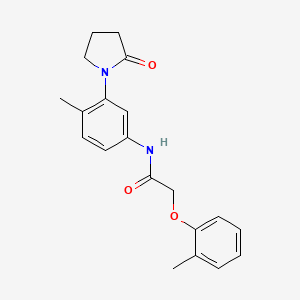
![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
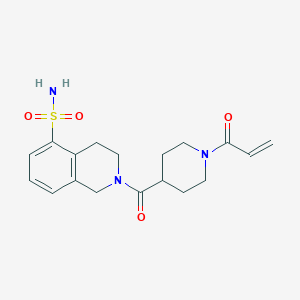
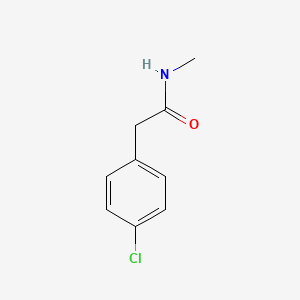
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)
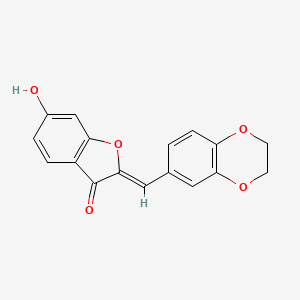
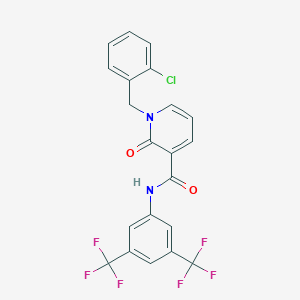
![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)